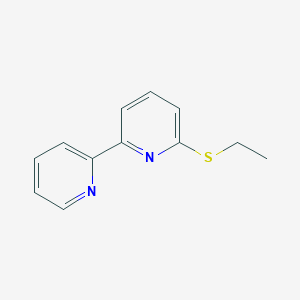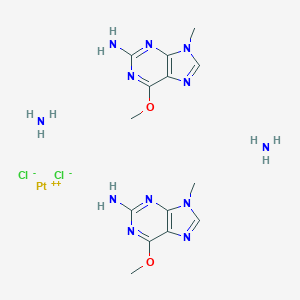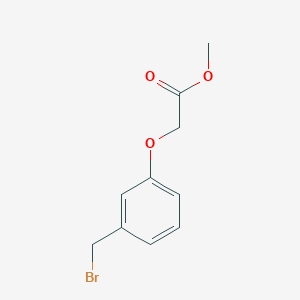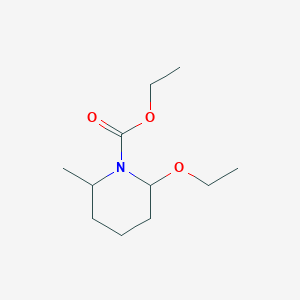
Ethyl 2-ethoxy-6-methylpiperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-ethoxy-6-methylpiperidine-1-carboxylate, also known as EPMC, is a chemical compound that has gained attention in the scientific community due to its potential use as a therapeutic agent. EPMC is a piperidine derivative that has been studied for its pharmacological properties, including its ability to act as an analgesic and anesthetic. In
Mécanisme D'action
Ethyl 2-ethoxy-6-methylpiperidine-1-carboxylate acts by blocking sodium channels in the nervous system, which prevents the transmission of pain signals. Specifically, Ethyl 2-ethoxy-6-methylpiperidine-1-carboxylate blocks the voltage-gated sodium channels that are responsible for the initiation and propagation of action potentials in neurons. This mechanism of action is similar to other commonly used local anesthetics, such as lidocaine.
Effets Biochimiques Et Physiologiques
Ethyl 2-ethoxy-6-methylpiperidine-1-carboxylate has been shown to have a number of biochemical and physiological effects. In animal models, Ethyl 2-ethoxy-6-methylpiperidine-1-carboxylate has been shown to reduce pain sensitivity and increase pain threshold. It has also been shown to have a neuroprotective effect, as it can reduce the damage caused by ischemia-reperfusion injury in the brain. Additionally, Ethyl 2-ethoxy-6-methylpiperidine-1-carboxylate has been shown to have anti-inflammatory effects, as it can reduce the production of inflammatory cytokines in response to injury or infection.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Ethyl 2-ethoxy-6-methylpiperidine-1-carboxylate in lab experiments is its ability to act as a local anesthetic, which can be useful in studies involving pain sensitivity or nociception. Additionally, Ethyl 2-ethoxy-6-methylpiperidine-1-carboxylate has been shown to have a low toxicity profile, which makes it a safer alternative to other commonly used anesthetics. However, one limitation of using Ethyl 2-ethoxy-6-methylpiperidine-1-carboxylate in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research involving Ethyl 2-ethoxy-6-methylpiperidine-1-carboxylate. One area of interest is the development of new formulations or delivery methods for Ethyl 2-ethoxy-6-methylpiperidine-1-carboxylate that could improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of Ethyl 2-ethoxy-6-methylpiperidine-1-carboxylate and its potential use in the treatment of neuropathic pain and other conditions. Finally, there is a need for more research on the long-term safety and efficacy of Ethyl 2-ethoxy-6-methylpiperidine-1-carboxylate in humans.
Méthodes De Synthèse
Ethyl 2-ethoxy-6-methylpiperidine-1-carboxylate can be synthesized through a multi-step process that involves the reaction of piperidine with ethyl 2-bromoacetoacetate in the presence of a base. The resulting product is then subjected to further reactions, including the addition of ethyl iodide and sodium ethoxide, to yield the final product, Ethyl 2-ethoxy-6-methylpiperidine-1-carboxylate.
Applications De Recherche Scientifique
Ethyl 2-ethoxy-6-methylpiperidine-1-carboxylate has been studied for its potential use as an analgesic and anesthetic in the medical field. It has been shown to have a similar mechanism of action to other commonly used anesthetics, such as lidocaine, by blocking sodium channels in the nervous system. Ethyl 2-ethoxy-6-methylpiperidine-1-carboxylate has also been studied for its potential use in the treatment of neuropathic pain, as it has been shown to reduce pain sensitivity in animal models.
Propriétés
Numéro CAS |
128561-91-1 |
|---|---|
Nom du produit |
Ethyl 2-ethoxy-6-methylpiperidine-1-carboxylate |
Formule moléculaire |
C11H21NO3 |
Poids moléculaire |
215.29 g/mol |
Nom IUPAC |
ethyl 2-ethoxy-6-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C11H21NO3/c1-4-14-10-8-6-7-9(3)12(10)11(13)15-5-2/h9-10H,4-8H2,1-3H3 |
Clé InChI |
KDESMDPQVDNIAH-UHFFFAOYSA-N |
SMILES |
CCOC1CCCC(N1C(=O)OCC)C |
SMILES canonique |
CCOC1CCCC(N1C(=O)OCC)C |
Synonymes |
1-Piperidinecarboxylicacid,2-ethoxy-6-methyl-,ethylester(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



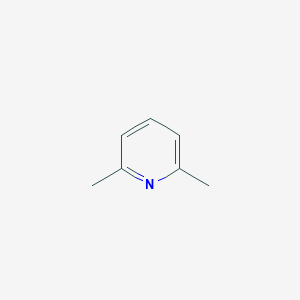
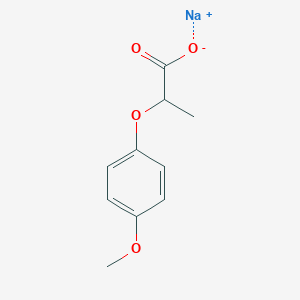
![1,1-Dioxobenzo[b]thiophen-2-ylmethyl chloroformate](/img/structure/B142125.png)

![(3Z)-3-[(4-phenylphenyl)methylidene]thiochromen-4-one](/img/structure/B142133.png)


